(S)-Volinanserin
Description
Historical Context and Developmental Significance
Volinanserin was originally developed by Sanofi-Aventis as a potential therapeutic agent. springer.com The initial research and development efforts explored its utility as a novel antipsychotic for the treatment of schizophrenia. ncats.iotaylorandfrancis.com Subsequently, its potential as a treatment for insomnia was investigated, with the compound advancing to Phase III clinical trials for this indication. springer.comtandfonline.comozmosi.comnih.gov
Clinical trials were conducted to evaluate its efficacy, including studies for sleep maintenance insomnia and schizophrenia. patsnap.comdrugbank.com However, in 1999, development for acute schizophrenia was discontinued (B1498344) due to unsatisfactory results. ncats.io Later, despite some positive efficacy data from Phase III trials for insomnia, the development of Volinanserin for this purpose was also halted, and the drug was never commercially marketed. wikipedia.orgtaylorandfrancis.comtandfonline.com This cessation of clinical development pivoted the compound's trajectory from a potential therapeutic to a crucial tool for basic and preclinical research.
Role as a Pharmacological Probe in Neuroscientific Inquiry
The principal significance of Volinanserin in contemporary science is its widespread use as a pharmacological probe to investigate the function of the serotonin (B10506) 5-HT2A receptor. wikipedia.orgncats.io Its value stems from its high potency and remarkable selectivity as an antagonist for this specific receptor subtype.
Receptor Binding Profile Volinanserin exhibits a high affinity for the 5-HT2A receptor, with a reported inhibitory constant (Ki) of approximately 0.36 nM. medchemexpress.cominvivochem.comtargetmol.com Crucially, it shows a significantly lower affinity for other related receptors, demonstrating a selectivity of over 80 to 300 times for the 5-HT2A receptor compared to other serotonin receptors (like 5-HT2C), as well as adrenergic and dopaminergic receptors. medchemexpress.cominvivochem.comtocris.com This high degree of selectivity is essential for its role as a research tool, as it allows scientists to isolate and study the effects mediated specifically by the 5-HT2A receptor with minimal confounding activity at other sites. Some studies also classify Volinanserin as an inverse agonist, meaning it can reduce the baseline, constitutive activity of the 5-HT2A receptor. ontosight.ainih.gov
| Receptor | Binding Affinity (Ki) | Selectivity vs. 5-HT2A | Reference |
|---|---|---|---|
| 5-HT2A | 0.36 nM | - | medchemexpress.cominvivochem.comtargetmol.com |
| 5-HT1c (now 5-HT2C) | >300-fold lower affinity | High | medchemexpress.cominvivochem.com |
| Alpha-1 Adrenergic | >300-fold lower affinity | High | medchemexpress.cominvivochem.com |
| Dopamine (B1211576) D2 | >300-fold lower affinity | High | medchemexpress.cominvivochem.com |
Applications in Preclinical Research Volinanserin is extensively used in preclinical models to elucidate the role of 5-HT2A receptors in various physiological and behavioral processes.
Psychedelic Research : It is a standard tool used to verify the 5-HT2A receptor-mediated effects of classic psychedelic compounds. nih.gov For instance, Volinanserin effectively blocks the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential that is induced by psychedelics like lysergic acid diethylamide (LSD) and phenethylamines such as DOI. nih.govresearchgate.net It is also used in more complex behavioral paradigms, such as intracranial self-stimulation (ICSS), to parse the specific contributions of the 5-HT2A receptor to the behavioral disruption caused by these substances. researchgate.netjneurosci.org
Neuropsychiatric and Neurological Models : The compound is employed in animal models to investigate conditions like depression, addiction, and schizophrenia. ncats.ioresearchgate.netfrontiersin.org For example, research has shown that Volinanserin can attenuate naloxone-precipitated withdrawal symptoms in opioid-dependent mice, suggesting a role for 5-HT2A receptors in opioid dependency. frontiersin.org It is also used to study the antidepressant-like effects of other compounds, where blockade of the 5-HT2A receptor by Volinanserin can clarify the underlying mechanisms. researchgate.net
Radiotracer for PET Imaging : A carbon-11 (B1219553) labeled version of the compound, [11C]Volinanserin, is utilized as a reference radiotracer in Positron Emission Tomography (PET) studies. bb-c.fr Its favorable properties, including high selectivity and moderate lipophilicity, allow for the precise mapping and quantification of 5-HT2A receptors in the living brain of both humans and animals. bb-c.fr This has enabled research into the role of these receptors in a variety of conditions, including depression and obsessive-compulsive disorders. bb-c.fr
| Research Area | Model/Assay | Key Finding with Volinanserin | Reference |
|---|---|---|---|
| Psychedelic Effects | Head-Twitch Response (HTR) in mice | Completely blocked HTR induced by DOI and LSD, confirming 5-HT2A mediation. | nih.govresearchgate.net |
| Psychedelic Effects | Intracranial Self-Stimulation (ICSS) in rats | Attenuated ICSS depression induced by DOI, but not fully by LSD or psilocybin, suggesting involvement of other receptors for some effects. | researchgate.netjneurosci.org |
| Opioid Dependence | Naloxone-precipitated withdrawal in mice | Attenuated withdrawal symptoms (e.g., jumping, rearing), implicating 5-HT2A receptors in opioid dependency. | frontiersin.org |
| Antidepressant Action | Forced Swim Test in mice | Blocked the antidepressant-like behavioral effects of 2-Br-LSD. | researchgate.net |
| Neuroimaging | Positron Emission Tomography (PET) | Used as [11C]Volinanserin to quantify 5-HT2A receptor density and occupancy in the brain. | bb-c.fr |
Scope and Research Imperatives
Despite the discontinuation of its clinical development, Volinanserin remains an indispensable tool in neuroscientific research. taylorandfrancis.com Its high selectivity makes it a gold standard for confirming 5-HT2A receptor involvement in the mechanism of action of novel psychoactive compounds. A significant area of current research involves using the Volinanserin chemical scaffold to create new molecular probes. nih.govnih.gov Scientists have synthesized derivatives with functional groups like azides or alkynes, which can be linked to other molecules, such as fluorophores or other receptor ligands, to study complex processes like G protein-coupled receptor (GPCR) dimerization. nih.govnih.gov
The primary research imperative is to continue using highly selective tools like Volinanserin to dissect the complex pharmacology of neurotransmitter systems. It helps researchers answer critical questions, such as which specific behavioral or cellular effects of a drug are mediated by the 5-HT2A receptor versus other targets. jneurosci.org This work is fundamental to building a more precise understanding of the neurobiology underlying mental health disorders and to guide the development of next-generation therapeutics with more targeted mechanisms of action.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(R)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTGXYRHXAGCFP-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)[C@@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047363 | |
| Record name | Volinanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139290-65-6 | |
| Record name | (+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139290-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Volinanserin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139290656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volinanserin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16351 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Volinanserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOLINANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW71EE171J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Profile and Receptor Interactions of Volinanserin
Serotonin (B10506) 5-HT2A Receptor Antagonism
Volinanserin is recognized as a highly potent and selective antagonist of the serotonin 5-HT2A receptor. wikipedia.orgbertin-bioreagent.comcaymanchem.comrndsystems.commedchemexpress.com This interaction is central to its observed pharmacological effects.
High Affinity Binding Characteristics
Volinanserin demonstrates high affinity binding to the 5-HT2A receptor. Studies have reported its Ki (inhibition constant) values for the 5-HT2A receptor ranging from 0.36 nM to 0.85 nM. bertin-bioreagent.comcaymanchem.comrndsystems.commedchemexpress.comcaymanchem.com This sub-nanomolar affinity highlights its potent interaction with this receptor subtype. nih.gov
Table 1: Volinanserin's Binding Affinity to 5-HT2A Receptor
| Receptor Subtype | Binding Affinity (Ki) | Unit |
| 5-HT2A | 0.36 - 0.85 | nM |
Selectivity Profile Against Other Serotonergic Subtypes
A key feature of Volinanserin is its significant selectivity for the 5-HT2A receptor over other serotonergic receptor subtypes. It exhibits greater than 80-fold selectivity for 5-HT2A receptors compared to other serotonergic receptor subtypes. rndsystems.com Furthermore, Volinanserin has been reported to show 300-fold selectivity for the 5-HT2A receptor over the 5-HT1c receptor. medchemexpress.commedchemexpress.com
Interaction with Other Neurotransmitter Receptors
Beyond its primary interaction with the 5-HT2A receptor, Volinanserin also engages with other neurotransmitter receptors, albeit with considerably lower affinity. bertin-bioreagent.comcaymanchem.comcaymanchem.com
Weak Binding to 5-HT2C Receptors
Volinanserin demonstrates weak binding to the 5-HT2C receptor. Its Ki value for the 5-HT2C receptor has been reported as 88 nM. bertin-bioreagent.comcaymanchem.comcaymanchem.com This indicates a significantly lower affinity compared to its binding at the 5-HT2A receptor. bertin-bioreagent.comcaymanchem.comcaymanchem.com
Interaction with α1-Adrenergic and Sigma Receptors
Volinanserin also weakly binds to α1-adrenergic and sigma receptors. The reported Ki values for these interactions are 128 nM for α1-adrenergic receptors and 87 nM for sigma receptors. bertin-bioreagent.comcaymanchem.comcaymanchem.com Alpha-1 adrenergic receptors are G protein-coupled receptors that play a role in physiological responses mediated by norepinephrine (B1679862) and epinephrine. wikipedia.orgamegroups.cn
Table 2: Volinanserin's Binding Affinity to Other Receptors
| Receptor Type | Binding Affinity (Ki) | Unit |
| 5-HT2C | 88 | nM |
| α1-Adrenergic | 128 | nM |
| Sigma | 87 | nM |
Limited Association with Dopamine (B1211576), Adrenergic, Muscarinic Acetylcholine (B1216132) Receptors, and Monoamine Transporters
Volinanserin exhibits much less effective association with other serotonin receptors (beyond 5-HT2A and 5-HT2C), as well as dopamine, adrenergic (beyond α1), and muscarinic acetylcholine receptors, and monoamine transporters. bertin-bioreagent.comcaymanchem.comcaymanchem.com This limited interaction profile contributes to its high selectivity for the 5-HT2A subtype. bertin-bioreagent.comcaymanchem.comcaymanchem.com For instance, it shows 300-fold selectivity over dopamine D2 receptors. medchemexpress.commedchemexpress.com
Table 3: Limited Association of Volinanserin with Other Neurotransmitter Systems
| Receptor/Transporter Type | Association/Binding Profile |
| Other Serotonin Receptors | Much less effective association bertin-bioreagent.comcaymanchem.comcaymanchem.com |
| Dopamine Receptors | Much less effective association bertin-bioreagent.comcaymanchem.comcaymanchem.com |
| Adrenergic Receptors (other than α1) | Much less effective association bertin-bioreagent.comcaymanchem.comcaymanchem.com |
| Muscarinic Acetylcholine Receptors | Much less effective association bertin-bioreagent.comcaymanchem.comcaymanchem.commdpi.comvumc.org |
| Monoamine Transporters | Much less effective association bertin-bioreagent.comcaymanchem.comcaymanchem.com |
Modulatory Effects on Downstream Signaling Pathways
Influence on Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation
The extracellular regulated kinases 1 and 2 (ERK1/2) are pivotal components of the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular processes such as proliferation, differentiation, and survival citeab.comnih.govnih.govnih.govwikidata.org. Activation of ERK1/2 typically occurs through phosphorylation of specific threonine and tyrosine residues within their T-E-Y motif by upstream kinases, MEK1/2 citeab.comnih.govnih.govnih.govwikidata.org.
Research has demonstrated that serotonin (5-HT) can induce ERK1/2 phosphorylation. For instance, in cultured epithelial thyroid cells, low concentrations of serotonin were shown to enhance ERK1/2 phosphorylation. This effect was mimicked by 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a selective 5-HT2A receptor agonist. Conversely, the administration of Volinanserin (M100907), acting as a specific 5-HT2A receptor inhibitor, effectively prevented this 5-HT-induced ERK1/2 activation nih.gov. This highlights Volinanserin's capacity to modulate ERK1/2 signaling when it is directly linked to 5-HT2A receptor activation.
In studies investigating the effects of hallucinogens, pre-treatment with Pertussis toxin (PTX) abolished ERK1/2 phosphorylation induced by substances like DOI and lysergic acid diethylamide (LSD) in both HEK-293 cells and primary cultured cortical neurons. While Volinanserin's direct effect on this specific PTX-sensitive pathway was not detailed in the provided context, its role as a 5-HT2A antagonist suggests it could interfere with 5-HT2A-mediated ERK1/2 activation.
However, Volinanserin's influence on ERK1/2 phosphorylation is not universal across all contexts. In studies involving fluoxetine-mediated ERK1/2 phosphorylation in astrocytes, Volinanserin (M100907), acting as a 5-HT2A or 5-HT2C receptor antagonist, did not affect the phosphorylation. This suggests that fluoxetine's effect on ERK1/2 phosphorylation in this specific cellular context is not mediated through 5-HT2A or 5-HT2C receptors.
Furthermore, Volinanserin (MDL100907) has been employed in studies examining opioid withdrawal, where reduced ERK phosphorylation in the prefrontal cortex was observed in heroin-dependent mice. Although 5-HT2AR activation typically upregulates p-ERK1/2 expression, the selective 5-HT2AR antagonist Volinanserin was used to investigate its impact on withdrawal behaviors, with immunoblotting for phospho-ERK1/2 being part of the experimental methodology.
Lack of Prevention of Tropomyosin Receptor Kinase B (TrkB) Dimerization and Neurotrophic Signaling by Psychedelics
Tropomyosin receptor kinase B (TrkB) is a receptor tyrosine kinase that plays a critical role in neuronal survival, growth, and differentiation, primarily through its interaction with brain-derived neurotrophic factor (BDNF) guidetopharmacology.org. Upon ligand binding, TrkB receptors undergo dimerization and autophosphorylation, initiating various intracellular signaling cascades, including those involving Akt, ERK1/2, and phospholipase Cγ (PLCγ) guidetopharmacology.org.
Recent research has shed light on the mechanisms by which certain psychedelics exert their neuroplastic effects. Studies have demonstrated that psychedelics such as LSD and psilocin can directly bind to TrkB receptors with high affinities, promoting neurotrophic signaling and associated neuroplasticity. This direct interaction with TrkB is believed to contribute to the fast and persistent antidepressant effects observed with these compounds.
Crucially, investigations into the role of Volinanserin in this context have revealed a significant dissociation. The relatively selective 5-HT2A antagonist Volinanserin (MDL-100907) does not prevent psychedelics from promoting TrkB dimerization, neurotrophic signaling, spinogenesis, dendritogenesis, or antidepressant-like behavioral effects. This finding is highly significant as it suggests that the TrkB-dependent neuroplastic and potential therapeutic effects of psychedelics can be uncoupled from their hallucinogenic-like actions, which are primarily mediated by 5-HT2A receptors.
While the neurotrophic effects of psychedelics appear to be independent of 5-HT2A receptor activation and instead rely on TrkB binding and the promotion of endogenous BDNF signaling, the hallucinogenic effects, such as the LSD-induced head-twitch response in rodents, remain dependent on 5-HT2A receptor activation and are independent of TrkB binding. In line with this, Volinanserin (M100907) has been shown to block the head-twitch response induced by 2-bromo-LSD (2-Br-LSD), an effect that is dependent on 5-HT2A activation.
Table 2: Effects of Volinanserin on Psychedelic-Induced Signaling and Plasticity
| Effect | Mediation by 5-HT2A Receptor | Prevention by Volinanserin (MDL-100,907) | Reference |
| TrkB dimerization by psychedelics | Independent | No prevention | |
| Neurotrophic signaling by psychedelics | Independent | No prevention | |
| Spinogenesis by psychedelics | Independent | No prevention | |
| Dendritogenesis by psychedelics | Independent | No prevention | |
| Antidepressant-like effects by psychedelics | Independent | No prevention | |
| LSD-induced head-twitch response | Dependent | Yes, it blocks this response (e.g., for 2-Br-LSD) |
Preclinical Investigations of Volinanserin S Neurobiological Effects
Assessment in Models of Psychedelic-Induced Behaviors
Serotonergic psychedelics, including compounds like lysergic acid diethylamide (LSD) and psilocybin, exert their primary effects largely through the activation of serotonin (B10506) 5-HT2A receptors. wikipedia.orgwikipedia.orgwikipedia.orgwikidoc.org Preclinical investigations often employ rodent models to assess the behavioral effects induced by these substances and the modulatory actions of compounds like Volinanserin. wikipedia.org
Attenuation of Head-Twitch Response (HTR) Induced by Phenethylamines
The head-twitch response (HTR) in rodents serves as a preclinical assay that is predictive of hallucinogenic effects in humans. wikipedia.org Volinanserin has demonstrated significant efficacy in attenuating HTR induced by phenethylamine (B48288) psychedelics. Specifically, Volinanserin produced a dose-dependent and complete blockade of 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI)-induced HTR in mice. wikipedia.orgnih.gov The dose of Volinanserin required to produce 50% antagonism (AD50) of DOI-induced HTR was reported as 0.0062 mg/kg (95% confidence limits: 0.0040–0.0098). nih.gov Furthermore, Volinanserin at a moderate dose (0.032 mg/kg) completely blocked LSD-induced HTR in mice, exhibiting a higher potency against LSD with an AD50 of 0.00047 mg/kg (95% confidence limits: 0.00018–0.0010). wikipedia.orgnih.gov
Table 1: Volinanserin's Attenuation of Psychedelic-Induced Head-Twitch Response (HTR)
| Psychedelic Inducer | Volinanserin AD50 (mg/kg) | Effect on HTR | Rodent Model |
| DOI | 0.0062 (0.0040–0.0098) | Complete Blockade | Mice |
| LSD | 0.00047 (0.00018–0.0010) | Complete Blockade | Mice |
Note: AD50 represents the dose of Volinanserin required to produce 50% antagonism of the psychedelic-induced HTR. Values in parentheses are 95% confidence limits. This table is intended to be interactive.
Differential Effects on Intracranial Self-Stimulation (ICSS) Depression by Various Psychedelics
Intracranial self-stimulation (ICSS) assays are utilized to assess behavioral disruption caused by various compounds. wikipedia.orgwikidata.org Studies have shown that structurally distinct psychedelics, including DOI, LSD, mescaline, and psilocybin, all induce a depression in ICSS responses. wikipedia.orgwikipedia.orgwikidoc.orgwikidata.org Volinanserin's ability to modulate these effects varied depending on the psychedelic compound.
Volinanserin produced a dose-dependent and complete blockade of DOI-induced ICSS depression in rats, with an AD50 of 0.0040 mg/kg (95% confidence limits: 0.0017–0.0095). wikipedia.orgnih.gov Its peak antagonism was observed after 15 minutes and remained significant for up to 1 hour. nih.gov In contrast, Volinanserin did not significantly attenuate LSD-induced ICSS depression in rats, despite its effectiveness against LSD-induced HTR. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orguni.lu
Furthermore, Volinanserin demonstrated the ability to reverse mescaline-induced ICSS depression. wikipedia.orguni.lu However, its effectiveness was only partial in reducing the effects of psilocybin. wikipedia.orguni.lu Interestingly, Volinanserin exacerbated ICSS depression induced by salvinorin A, a kappa-opioid receptor agonist. wikipedia.orguni.lu When administered alone, Volinanserin did not significantly affect ICSS. nih.gov
Table 2: Volinanserin's Modulation of Psychedelic-Induced Intracranial Self-Stimulation (ICSS) Depression
| Psychedelic Inducer | Structural Class | Volinanserin's Effect on ICSS Depression | Rodent Model |
| DOI | Phenethylamine | Attenuated (Complete Blockade) | Rats |
| LSD | Ergoline | No Significant Attenuation | Rats |
| Mescaline | Phenethylamine | Reversed | Rats |
| Psilocybin | Tryptamine | Partially Effective | Rats |
| Salvinorin A | Diterpenoid Furanolactone (κ-opioid receptor agonist) | Exacerbated | Rats |
Note: This table is intended to be interactive.
Implications for Decoupling Hallucinogenic and Therapeutic Effects of Psychedelics
The differential effects of Volinanserin on various psychedelic-induced behaviors suggest a potential pathway for decoupling the hallucinogenic and therapeutic effects of these compounds. wikipedia.orgwikidoc.org The findings indicate that the 5-HT2A receptor plays a critical role in mediating hallucination-related behaviors, as evidenced by Volinanserin's strong antagonism of HTR induced by different psychedelic classes. wikipedia.org However, the varying effects on ICSS depression imply that other receptor systems or mechanisms beyond the 5-HT2A receptor may contribute to the behavioral disruptive effects of certain psychedelics. wikipedia.orgwikipedia.orgwikipedia.org
Crucially, research suggests that Volinanserin does not interfere with the ability of psychedelics to promote neurotrophic signaling, spinogenesis, dendritogenesis, or antidepressant-like behavioral effects. wikipedia.org This indicates that the neuroplastic and therapeutic actions of psychedelics, which are often linked to tropomyosin receptor kinase B (TrkB)-dependent effects, can be separated from their 5-HT2A receptor-mediated hallucinogenic properties. wikipedia.org This distinction holds significant implications for the development of "second-generation" psychedelic analogs that may offer therapeutic benefits without inducing a psychedelic experience. wikipedia.orgwikidoc.org
Neuroprotection Studies
Protection of Dopaminergic Neurons from Neurotoxin-Induced Toxicity
Volinanserin has demonstrated neuroprotective properties in preclinical settings. wikipedia.orgnih.gov Specifically, it has been shown to protect cultured dopaminergic neurons from toxicity induced by 1-methyl-4-phenylpyridinium (MPP+). wikipedia.orgnih.gov MPP+ is a neurotoxin that arises as a metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). wikipedia.org Both MPTP and its metabolite MPP+ are known to selectively destroy dopaminergic neurons, particularly in the substantia nigra, leading to Parkinson's disease-like conditions in animal models. wikipedia.org The ability of Volinanserin to mitigate this neurotoxin-induced damage highlights its potential in protecting neuronal populations crucial for motor control and other neurological functions.
Sleep Regulation Mechanisms
While Volinanserin was investigated in clinical trials for insomnia, it was never marketed for this indication. wikidata.orguni.lu Its role in sleep regulation mechanisms is primarily attributed to its highly selective antagonism of the 5-HT2A receptor. The 5-HT2A receptor is known to be involved in various aspects of sleep architecture and homeostatic regulation. Preclinical studies citing Volinanserin's use in research related to serotonin receptor deficits and sleep phenotypes in mice suggest its involvement in modulating sleep-wake cycles. wikipedia.org
Role in Mediating Non-REM Sleep
Preclinical investigations have consistently demonstrated that volinanserin plays a significant role in mediating non-rapid eye movement (non-REM) sleep. As a highly selective 5-HT2A receptor antagonist, volinanserin has been shown to increase non-REM sleep, often referred to as slow-wave sleep (SWS), in various animal models researchgate.nettandfonline.comnih.govtdl.orgresearchgate.net. This effect is attributed to its antagonistic action at the 5-HT2A receptor, which is implicated in the regulation of sleep and wakefulness researchgate.netresearchgate.net.
Studies in rats have revealed that volinanserin, at experimental doses such as 1 and 3 mg/kg, leads to an increase in non-REM sleep duration while simultaneously reducing wakefulness nih.gov. Furthermore, it contributes to improved sleep consolidation by increasing the duration of non-REM sleep episodes and decreasing their frequency tandfonline.comnih.gov. The impact of 5-HT2A receptor antagonists, including volinanserin, on sleep architecture is characterized by an enhancement of low-frequency (< 7 Hz) activity in the sleep electroencephalogram (EEG), which serves as an indicator of sleep intensity researchgate.net.
The ability of volinanserin to promote slow-wave sleep has also been observed in contexts of sleep disruption. For instance, in rats undergoing nicotine (B1678760) withdrawal, volinanserin demonstrated a trend towards preventing sleep-wake fragmentation and normalizing alterations in several EEG frequency bands tdl.orgtdl.org. These findings suggest a potential restorative effect on sleep quality under challenging conditions.
The table below summarizes key preclinical findings regarding volinanserin's effects on non-REM sleep parameters:
| Study Model | Volinanserin Dose (Experimental) | Observed Effect on Non-REM Sleep | Other Related Effects | Reference |
| Rats | 1 and 3 mg/kg | Increased NREMS duration | Reduced wakefulness; increased NREMS episode duration; decreased NREMS episode frequency | nih.gov |
| Rats | Not specified (general 5-HT2A antagonism) | Increased sleep consolidation | Increased non-REM bout duration; decreased non-REM bouts | tandfonline.com |
| Mice | Not specified | Increased transition to deep-sleeping activity (delta wavelength) | Inhibited sedative-like activity of DM506 (an agonist) | core.ac.uk |
| Rats | 3 mg/kg | Trends to prevent sleep-wake fragmentation and EEG band power alterations during nicotine withdrawal | N/A | tdl.org |
| Animals (general) | Selective 5-HT2A receptor antagonist | Increased SWS | N/A | researchgate.net |
Confirmation through 5-HT2A Receptor Knockout Models
The specific involvement of the 5-HT2A receptor in mediating the sleep-promoting effects of volinanserin has been definitively confirmed through studies utilizing 5-HT2A receptor knockout models tandfonline.com. These genetic models provide crucial evidence by demonstrating that the absence of the 5-HT2A receptor abolishes the effects observed in wild-type animals.
Volinanserin in Clinical Research Paradigms
Historical Evaluation as a Potential Therapeutic Agent
Volinanserin's journey through clinical research saw its investigation for several key indications, driven by the significant role of the 5-HT2A receptor in the pathophysiology of various central nervous system disorders.
Volinanserin was evaluated as a potential novel treatment for schizophrenia, a severe mental disorder. drugbank.com The rationale for its investigation stemmed from the understanding that antagonism of the 5-HT2A receptor could offer an alternative therapeutic approach to the dopamine (B1211576) D2 receptor blockade, the mechanism of action of typical antipsychotics. drugbank.com Volinanserin, along with other selective 5-HT2A receptor antagonists like pimavanserin, was considered an atypical antipsychotic. drugbank.com
Clinical trials for volinanserin in schizophrenia progressed to Phase III for chronic schizophrenia. ncats.io However, in August 1999, the development for acute schizophrenia and schizoaffective disorder was discontinued (B1498344) due to poor results. ncats.io While the specific details of the efficacy data are not extensively published, the decision to halt development for acute psychosis suggests a failure to meet primary endpoints in this patient population. taylorandfrancis.com It is noteworthy that volinanserin was never specifically tested for its efficacy in treating the negative symptoms of schizophrenia. taylorandfrancis.com
Table 1: Volinanserin Clinical Trials in Schizophrenia
| Phase | Indication | Status | Outcome |
|---|---|---|---|
| Phase III | Chronic Schizophrenia | Completed | Development Discontinued |
| Not Specified | Acute Schizophrenia/Schizoaffective Disorder | Discontinued | Poor Results |
The potential of volinanserin as a treatment for depressive disorders was also explored in clinical trials. The scientific basis for this investigation lies in the observation of elevated 5-HT2A receptor density in patients with depression, suggesting that antagonism of these receptors could have antidepressant effects. wikipedia.org
Volinanserin completed Phase II clinical trials for the treatment of depressive disorder. drugbank.com One specific trial, identified as NCT00070694, investigated the antidepressant efficacy of volinanserin (referred to as M100907) in combination with the selective serotonin (B10506) reuptake inhibitor (SSRI) citalopram (B1669093) in patients with treatment-resistant depression. drugbank.com The completion of this Phase II study indicates that the compound was evaluated for its potential as an adjunctive therapy in this difficult-to-treat patient population. However, the progression to Phase III trials for this indication did not occur.
Table 2: Volinanserin Clinical Trial in Depression
| Phase | Indication | Intervention | Status |
|---|---|---|---|
| Phase II | Treatment-Resistant Depression | Volinanserin in combination with Citalopram | Completed |
One of the most extensively studied indications for volinanserin was in the treatment of sleep disorders, particularly sleep maintenance insomnia. drugbank.comclinicaltrials.gov The rationale for this application is based on the role of the 5-HT2A receptor in regulating sleep architecture. Antagonism of this receptor has been shown to increase slow-wave sleep, a deep, restorative stage of sleep. taylorandfrancis.com
Volinanserin advanced to Phase III clinical trials for disorders of initiating and maintaining sleep. drugbank.com Multiple studies were conducted to evaluate its efficacy and safety in patients with primary insomnia characterized by difficulties in maintaining sleep. clinicaltrials.gov For instance, one Phase III trial (NCT00464243) was a polysomnographic study designed to objectively measure the effects of volinanserin on sleep parameters. drugbank.com Another study (NCT00464061) assessed the efficacy and safety of volinanserin in patients with sleep maintenance insomnia, including a sub-study on patients with stable type II diabetes mellitus. clinicaltrials.gov Despite some studies suggesting positive efficacy data in improving sleep maintenance, the development for this indication was ultimately halted. taylorandfrancis.comclinicaltrials.gov
Table 3: Selected Volinanserin Clinical Trials in Sleep Disorders
| Phase | ClinicalTrials.gov Identifier | Indication | Status |
|---|---|---|---|
| Phase III | NCT00464243 | Sleep Maintenance Insomnia | Completed |
| Phase III | NCT00464061 | Sleep Maintenance Insomnia | Terminated |
Research into Discontinuation of Clinical Development
The decision to discontinue the clinical development of a drug candidate, especially in late-stage trials, is a complex process influenced by a multitude of factors.
Despite showing some positive efficacy data, particularly in the context of sleep maintenance insomnia, the development of volinanserin was stopped. taylorandfrancis.com The reasons for this are multifaceted. In the case of acute schizophrenia, the discontinuation was clearly attributed to "poor results". ncats.io
The clinical development journey of volinanserin offers valuable lessons for future drug discovery and development efforts targeting the 5-HT2A receptor. The high selectivity of volinanserin for the 5-HT2A receptor was a key pharmacological feature. wikipedia.org However, its clinical outcomes underscore that high selectivity alone does not guarantee therapeutic success.
The experience with volinanserin highlights the complexity of targeting the serotonergic system. The varied outcomes across different psychiatric conditions suggest that the role of the 5-HT2A receptor may be more nuanced than initially hypothesized. For instance, while antagonism of this receptor showed some promise in animal models and early clinical studies, translating these findings into robust clinical efficacy in large-scale trials proved challenging.
Future development of 5-HT2A receptor antagonists may require a more sophisticated understanding of the receptor's signaling pathways and its interaction with other neurotransmitter systems. The concept of "functional selectivity," where a ligand can differentially activate downstream signaling pathways, may be crucial. wikipedia.org This could lead to the development of biased agonists or antagonists that selectively modulate specific pathways to achieve a desired therapeutic effect while minimizing unwanted side effects.
Furthermore, the discontinuation of volinanserin, despite some positive signals, emphasizes the importance of robust and clinically meaningful efficacy data in late-stage trials. For a new drug to be successful, it must demonstrate a clear and significant advantage over existing treatments. The story of volinanserin serves as a reminder of the high attrition rates in pharmaceutical development and the critical need for a deep understanding of both the target biology and the clinical and commercial landscape.
Advanced Research Methodologies and Derivatives of Volinanserin
Synthetic Approaches for Research Applications
The synthesis of volinanserin and its derivatives is crucial for enabling its use in various research contexts. Methodologies have been developed not only to produce the compound efficiently but also to allow for the introduction of functional groups for further studies.
A multi-step synthesis for volinanserin has been documented. The process begins with the protection of ethyl isonipecotate using a Boc anhydride. wikipedia.org This is followed by an ester-amide interchange and a Weinreb ketone synthesis to form a key intermediate. wikipedia.org Subsequent steps involve the removal of the protecting group, reduction of a ketone, and resolution of the resulting alcohol. wikipedia.org The final step is an SN2 alkylation to yield volinanserin. wikipedia.org
Stereoselectivity is a critical aspect of the synthesis, as the pharmacological activity of volinanserin resides in the (+)-enantiomer. nih.gov Chiral resolution of a synthetic intermediate is a key step to obtaining the desired enantiomerically pure compound. nih.gov One reported method for this resolution involves the use of (R)-mandelic acid to form diastereomeric salts that can be separated by recrystallization. nih.gov The choice of solvent for this recrystallization is important to achieve a good yield of the desired diastereomer. nih.gov
| Step | Description | Starting Material | Key Reagents | Product |
| 1 | Protection | Ethyl isonipecotate | Boc anhydride | Ethyl N-Boc-4-piperidinecarboxylate |
| 2 | Ester-amide interchange | Ethyl N-Boc-4-piperidinecarboxylate | N-methoxymethylamine HCl, CDI | 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine |
| 3 | Weinreb ketone synthesis | 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine | 1,2-dimethoxybenzene | 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine |
| 4 | Deprotection | 1-Boc-4-(3,4-dimethoxybenzoyl)piperidine | Acid | (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone |
| 5 | Reduction | (3,4-dimethoxyphenyl)-piperidin-4-ylmethanone | Sodium borohydride | (3,4-dimethoxyphenyl)-piperidin-4-ylmethanol |
| 6 | Resolution | Racemic alcohol | (R)-mandelic acid | Enantiomerically pure alcohol |
| 7 | Alkylation | Enantiomerically pure alcohol | 4-fluorophenethyl bromide | Volinanserin |
To expand the utility of volinanserin in research, derivatives have been created that can serve as functionalized molecular probes. nih.gov These derivatives are designed to be linked to other molecules, such as fluorescent dyes or affinity tags, to study G protein-coupled receptor (GPCR) systems. nih.govresearchgate.net
A common strategy for derivatization involves modifying the methoxy (B1213986) group on the catechol ring of volinanserin. nih.gov By installing a polyethylene (B3416737) glycol (PEG) linker at this position, a tether can be introduced that terminates in a reactive group, such as an azide (B81097) or an alkyne. nih.gov These functional groups are particularly useful for "click chemistry" reactions, which allow for the efficient and specific attachment of other molecules. nih.gov Importantly, these modifications have been shown to not significantly interfere with the compound's ability to act as a 5-HT2A receptor antagonist. nih.gov
Application in Bivalent Ligand Design
The concept of using bivalent ligands, where two pharmacophores are linked together, has been applied to volinanserin to probe the nature of 5-HT2A receptor dimerization and its role in signaling. nih.gov
Homobivalent ligands of volinanserin have been synthesized by tethering two molecules of the antagonist together. nih.gov This is achieved by using the functionalized derivatives described previously. nih.gov Specifically, a dipolar cycloaddition reaction between a volinanserin derivative bearing an azide and another bearing an alkyne is used to form a stable 1,2,3-triazole ring that acts as the linker. nih.gov
The synthesized homobivalent volinanserin ligands have been evaluated to ensure they retain their affinity for the 5-HT2A receptor. nih.gov Studies have shown that the introduction of the triazole-containing linker does not abolish the antagonist activity at the 5-HT2A receptor. nih.gov These bivalent ligands are valuable tools for investigating the structure and function of receptor dimers, which may have different signaling properties than monomeric receptors. nih.gov
Radiotracer Development for Receptor Imaging
Volinanserin has been successfully developed into a radiotracer for use in positron emission tomography (PET) imaging, a non-invasive technique to visualize and quantify receptors in the living brain. mdpi.com
[11C]Volinanserin, the carbon-11 (B1219553) labeled version of the compound, has become a reference radiotracer for studying the distribution and density of 5-HT2A receptors. mdpi.com It exhibits high selectivity and potency for the 5-HT2A receptor (Ki = 0.2 nM) and has favorable pharmacokinetic properties, including moderate lipophilicity, which allows it to cross the blood-brain barrier. mdpi.com Furthermore, it undergoes slow metabolism, which minimizes the interference of radioactive metabolites in the imaging signal. mdpi.com [11C]Volinanserin has been used in numerous human and animal studies to investigate the role of 5-HT2A receptors in various neuropsychiatric disorders. mdpi.com In addition to the carbon-11 labeled version, fluorinated analogues of volinanserin have also been developed and evaluated as potential PET tracers. mdpi.com
| Radiotracer | Isotope | Target Receptor | Key Features |
| [11C]Volinanserin | Carbon-11 | 5-HT2A | High selectivity and potency, favorable pharmacokinetics, reference radiotracer. mdpi.com |
| Fluorinated Analogues | Fluorine-18 (B77423) | 5-HT2A | Potential for longer half-life compared to Carbon-11, allowing for later imaging times. mdpi.com |
Volinanserin Analogues as Positron Emission Tomography (PET) Radiotracers
The development of radiotracers from volinanserin has been a significant advancement in neuroscience, allowing for the visualization, quantification, and characterization of 5-HT2A receptors in the brain. nih.gov The primary approach involves labeling volinanserin or its analogues with a positron-emitting isotope, such as carbon-11 ([11C]) or fluorine-18 ([18F]).
[11C]Volinanserin (also known as [11C]MDL 100,907) was established as a reference radiotracer for studying 5-HT2A receptors. nih.govmdpi.com It demonstrates high selectivity and potency with a high affinity (Ki) of 0.2 nM for the receptor. nih.gov Its moderate lipophilicity (logP = 2.7) allows it to effectively cross the blood-brain barrier and provides a good signal-to-noise ratio in PET imaging. nih.govmdpi.com Studies using [11C]Volinanserin have been crucial in examining the role of 5-HT2A receptors in various neuropsychiatric conditions. nih.gov
Despite the success of [11C]Volinanserin, the short half-life of carbon-11 (approximately 20 minutes) presents logistical challenges for its production and use. This led to the development of fluorine-18 labeled analogues, as [18F] has a longer half-life (approximately 110 minutes), allowing for more flexible and longer imaging protocols. mdpi.com
One such analogue is [18F]MDL100907. Research comparing [18F]MDL100907 with [11C]Volinanserin in nonhuman primates concluded that the [18F]-labeled version could provide superior estimates of 5-HT2A receptor distribution and density. nih.govmdpi.com Another promising fluorinated analogue is (R)-[18F]MH-MZ, which is an ethylfluorinated derivative of volinanserin. mdpi.com This compound exhibits very high affinity and specificity for the 5-HT2A receptor and has a more straightforward radiosynthetic process compared to [18F]MDL100907. mdpi.com
The development of these radiotracers involves synthesizing various derivatives and evaluating their in vitro properties to identify the most promising candidates for PET imaging. Key parameters assessed include the binding affinity (Ki) to the target receptor and the lipophilicity (logP), which influences brain penetration and non-specific binding. nih.govuni-mainz.de
| Compound | Isotope | 5-HT2A Receptor Affinity (Ki, nM) | Lipophilicity (logP) |
|---|---|---|---|
| Volinanserin (MDL 100,907) | - | 0.2 - 0.36 | 2.7 |
| (R)-MH.MZ | - | 0.7 | 2-3 |
| MA-1 | - | nanomolar range | 2-3 |
| Altanserin | - | nanomolar range | 2-3 |
Utility in Investigating Receptor Binding Profiles In Vivo
The radiolabeled analogues of volinanserin are invaluable for investigating the binding profiles of various compounds to the 5-HT2A receptor directly within the living brain. These in vivo studies typically involve receptor occupancy measurements, which determine the percentage of receptors blocked by a therapeutic drug candidate at various doses. nih.gov This information is critical for understanding the pharmacological profile of new drugs and for selecting appropriate doses for clinical trials. nih.govfrontiersin.org
A common method involves using a tritiated ([3H]) analogue of volinanserin, such as [3H]M100907, in preclinical in vivo binding assays in animal models. nih.govresearchgate.net In these studies, animals are treated with a test compound, followed by the administration of the radioligand. The amount of radioligand that binds to the 5-HT2A receptors is then measured and compared to a baseline, allowing for the calculation of receptor occupancy. nih.gov
For instance, an in vivo binding assay using [3H]M100907 in rats was used to determine the 5-HT2A receptor occupancy of several antipsychotic agents. nih.gov The results provided ED50 values, which represent the dose required to achieve 50% receptor occupancy. nih.gov Such studies demonstrated that atypical antipsychotics like risperidone, olanzapine, and the novel agent asenapine (B1667633) dose-dependently occupied 5-HT2A receptors, while the typical antipsychotic haloperidol (B65202) showed very low occupancy. nih.gov This highlights the utility of these methods in differentiating the mechanisms of various drugs.
Similarly, PET imaging with radiotracers like [11C]Volinanserin allows for the non-invasive determination of receptor occupancy in humans. nih.gov By performing a PET scan before and after administration of a drug, researchers can quantify the displacement of the radiotracer and thus the degree of receptor blockade. These studies provide essential data on brain penetration and target engagement, helping to correlate drug dosage and plasma concentration with central receptor effects. frontiersin.orgnih.gov
| Compound | Receptor Occupancy (ED50, mg/kg) |
|---|---|
| Volinanserin (M100907) | 0.100 |
| Ketanserin | 0.316 |
| Risperidone | 0.051 |
| Olanzapine | 0.144 |
| Clozapine | 1.17 |
| Asenapine | 0.011 |
Emerging Research Areas and Future Directions
Exploration in Developmental Neurological Disorders
Volinanserin has been explored in the context of developmental neurological disorders, with patents claiming its potential for treating conditions such as autism and attention deficit hyperactivity disorder (ADHD). ncats.io While specific detailed research findings on Volinanserin's direct role in these disorders are not extensively documented in the provided search results, its involvement is suggested through its mechanism of action as a 5-HT2A receptor antagonist. The 5-HT2A receptor system is implicated in various neurodevelopmental processes, and modulation of this system could theoretically impact the progression or symptoms of such disorders. Further research is needed to elucidate the precise mechanisms and therapeutic potential of Volinanserin in these specific conditions.
Role in Understanding Opioid Dependence and Withdrawal Mechanisms
Research indicates a significant role for Volinanserin in understanding opioid dependence and withdrawal mechanisms. Studies have shown that overexpression of 5-HT2A receptors is associated with chronic opioid dependency, exacerbating withdrawal symptoms and relapse behavior after heroin exposure. nih.govfrontiersin.org The selective 5-HT2A receptor antagonist, Volinanserin (MDL-100,907), has been demonstrated to significantly inhibit heroin-induced abnormal motor activities and withdrawal behavior in male mice. nih.govfrontiersin.org This suggests that blocking 5-HT2A receptors could be a therapeutic strategy for heroin use disorders. nih.govfrontiersin.org
One study revealed that Volinanserin-mediated blocking of 5-HT2A receptors might inhibit dopamine (B1211576) neurotransmission, which in turn could inhibit heroin-withdrawal symptoms in mice. nih.gov Neuronal excitation is crucial to heroin withdrawal, and Volinanserin treatment may block this excitation. nih.gov Furthermore, 5-HT2A receptor protein levels were found to be upregulated in the medial prefrontal cortex (mPFC) of heroin-dependent mice, linking increased 5-HT2A expression to neural adaptation upon heroin exposure. nih.gov Conversely, other studies have shown that while psilocybin (a 5-HT2A receptor agonist) can reduce heroin seeking behavior, 5-HT2A receptor antagonists like Volinanserin may actually increase heroin intake and seeking behavior in certain contexts. nih.gov This highlights the complex and sometimes opposing roles of 5-HT2A receptor modulation in opioid addiction.
Comparative Studies with Other Selective 5-HT2A Receptor Antagonists
Volinanserin is frequently used in comparative studies with other selective 5-HT2A receptor antagonists due to its high selectivity. pharmakb.comwikipedia.org These comparisons are crucial for understanding the nuances of 5-HT2A receptor pharmacology and for identifying compounds with distinct therapeutic profiles.
For instance, in studies investigating the effects of psychedelics, Volinanserin has been compared to other antagonists like Ketanserin. While Ketanserin has shown off-target affinity at other targets, leading to conflicting results in some studies, Volinanserin offers a more precise approach to probing the mechanism of action of serotonergic psychedelic compounds due to its higher selectivity. jneurosci.org
A study comparing the effects of different 5-HT2A receptor drugs on basal activity and G protein coupling revealed distinct pharmacological profiles:
| Compound | Effect on Basal 5-HT2A Receptor Activity | Effect on Gi1 Proteins | Effect on Gq/11 Proteins |
| MDL-11,939 | No effect | No effect | No effect |
| Altanserin | Decreased basal activation | Decreased basal activation | No effect |
| Pimavanserin | Decreased basal activation | Decreased basal activation | No effect |
| Volinanserin | Inverse agonism | Inverse agonism | Inverse agonism |
| Ketanserin | Partial agonism | No effect | Partial agonism |
Table 1: Comparative Pharmacological Profiles of 5-HT2A Receptor Modulators researchgate.net
This table illustrates that Volinanserin exhibits inverse agonism on both Gi1 and Gq/11 proteins, a distinct profile compared to other antagonists like Altanserin and Pimavanserin, which show biased inverse agonism towards Gi1 proteins, or Ketanserin, which acts as a partial agonist on Gq/11 proteins. researchgate.net Such detailed comparative analyses are vital for understanding the functional selectivity of 5-HT2A receptor ligands.
Investigation of Cross-Talk with Other Neurotransmitter Systems (e.g., NMDA Glutamatergic Channel Receptors)
Volinanserin's interaction and potential cross-talk with other neurotransmitter systems, particularly the NMDA glutamatergic channel receptors, is an area of ongoing research. Volinanserin (M-100907) has been found to be active in animal models involving the blockade of NMDA glutamatergic channel receptors. ncats.io This effect is notable as it is known to resemble certain behavioral symptoms observed in schizophrenia in humans. ncats.io
The glutamatergic system, with NMDA receptors playing a crucial role, is fundamental to central nervous system (CNS) physiology, including learning, memory, and synaptic plasticity. isciii.esgjpb.de Dysregulation of NMDA receptor activity is implicated in various neuropsychiatric disorders. isciii.esnih.gov The observation that Volinanserin influences NMDA glutamatergic channel receptors suggests a potential interplay between serotonergic and glutamatergic systems in mediating its effects, particularly in conditions where both systems are implicated. ncats.io This cross-talk could involve complex regulatory mechanisms, such as alterations in presynaptic release or changes to membrane potential, which may have therapeutic implications. nih.gov
Refinement of Research Methodologies for Studying Serotonin (B10506) Receptor Systems
Volinanserin, as a highly selective 5-HT2A receptor antagonist, plays a crucial role in refining research methodologies for studying serotonin receptor systems. Its use as a pharmacological tool allows researchers to precisely probe the involvement of 5-HT2A receptors in various physiological and behavioral processes. pharmakb.comwikipedia.org
For instance, in positron emission tomography (PET) imaging, the radiotracer Carbon-11-labeled MDL-100,907 (¹¹C-MDL100907), which is Volinanserin, is used to quantify 5-HT2A receptors in the human brain. nih.gov Extended characterization of this tracer has confirmed its favorable properties for quantifying 5-HT2A receptors, with good test-retest variability in neocortical regions. nih.gov This allows for reliable measurement of receptor occupancy and age-related decline in 5-HT2A receptors, contributing to a deeper understanding of serotonin system dynamics in health and disease. nih.gov
Furthermore, the use of selective antagonists like Volinanserin is critical in differentiating 5-HT2A receptor-mediated effects from those involving other serotonin receptor subtypes or off-target interactions. jneurosci.org This precision is vital for interpreting results from behavioral and neurochemical studies, especially when investigating complex phenomena like psychedelic action or drug addiction, where multiple neurotransmitter systems may be involved. nih.govjneurosci.org
Q & A
Q. What experimental methods are used to validate Volinanserin’s selectivity for 5-HT2A receptors?
Volinanserin’s selectivity is typically confirmed via radioligand binding assays comparing its affinity (Ki = 0.36 nM for 5-HT2A) against off-target receptors (e.g., 5-HT1A, α1-adrenergic, DA D2). For example, competitive binding studies using transfected cell lines or brain tissue homogenates quantify inhibition constants (Ki) and selectivity ratios (e.g., 300-fold selectivity over 5-HT1C and DA D2 receptors) . Controls should include reference ligands (e.g., ketanserin for 5-HT2A) to validate assay conditions.
Q. Which in vivo models are appropriate for evaluating Volinanserin’s antipsychotic or anxiolytic potential?
Key models include:
- Head-twitch response (HTR) in rodents : Volinanserin blocks 5-HT2A agonist-induced HTR (e.g., DOI or 5-MeO-DMT), providing a behavioral proxy for receptor antagonism .
- Novelty-suppressed feeding test (NSFT) : In stressed mice, Volinanserin reverses anxiolytic-like effects of compounds like DM506, highlighting its role in 5-HT2A-mediated stress responses .
- Prepulse inhibition (PPI) assays : Used to study sensorimotor gating deficits in schizophrenia models.
Q. How should researchers control for off-target effects in Volinanserin studies?
- Use genetic knockout models (e.g., 5-HT2A KO mice) to confirm target specificity.
- Combine with receptor-saturating doses of selective antagonists for off-target receptors (e.g., prazosin for α1-adrenergic receptors).
- Validate findings using structurally distinct 5-HT2A antagonists (e.g., pimavanserin) to rule out compound-specific artifacts .
Advanced Research Questions
Q. How can contradictory data on Volinanserin’s behavioral effects be resolved?
Contradictions (e.g., variable efficacy in anxiety models) may arise from:
- Dose-dependent effects : Lower doses (0.05 mg/kg) block 5-HT2A without affecting locomotion, while higher doses may engage off-target receptors .
- Species/strain differences : Mouse vs. rat models show divergent pharmacokinetics and receptor expression profiles .
- Experimental timing : Pre-treatment intervals (e.g., 15–30 min before testing) critically influence drug bioavailability and receptor occupancy . Methodological solution : Conduct full dose-response curves across multiple strains and timepoints, paired with ex vivo receptor occupancy assays.
Q. What strategies are used to design bivalent ligands or probes based on Volinanserin?
Volinanserin derivatives (e.g., alkyne- or azide-functionalized analogs) enable click chemistry for creating bivalent ligands or fluorescent probes. Key steps:
- Stereochemical synthesis : Ensure retention of (+)-M100907 enantiomer activity (Ki <1 nM) .
- Functional group compatibility : Attach probes (e.g., fluorophores) to the piperidine ring without disrupting 5-HT2A binding .
- Validate probe utility via radioligand displacement assays and GPCR dimerization studies (e.g., FRET/BRET).
Q. How does Volinanserin modulate cortical plasticity in neurological models?
In visual deprivation studies, Volinanserin prevents AMPA receptor strengthening at layer 4-2/3 synapses, implicating 5-HT2A in experience-dependent plasticity. Researchers use patch-clamp electrophysiology to measure mEPSC amplitudes and IPSC/EPSC ratios in fast-spiking interneurons . Critical controls include vehicle-treated cohorts and sham-deprived animals.
Methodological Best Practices
Q. What statistical approaches are recommended for Volinanserin behavioral studies?
- Two-way ANOVA : For multi-factor designs (e.g., drug × stress conditions) with post hoc tests (Bonferroni or Tukey) .
- Non-parametric tests : Use Kruskal-Wallis for non-normal data (e.g., latency-to-eat metrics in NSFT) .
- Power analysis : Ensure adequate sample sizes (n=10–17/group) to detect moderate effect sizes (Cohen’s d >0.8) .
Q. How should researchers document Volinanserin’s chemical synthesis and purity?
- HPLC/MS : Report purity (>98%) and confirm molecular identity via high-resolution mass spectrometry .
- Isotopic labeling : Use deuterated analogs (e.g., Volinanserin-d4) for pharmacokinetic/metabolism studies, ensuring isotopic purity via NMR .
- Crystallography : Deposit X-ray structures in CCDC/ICSD databases with cif files and checkCIF validation .
Data Interpretation Tables
Table 1. Key Pharmacological Properties of Volinanserin
| Parameter | Value | Method | Reference |
|---|---|---|---|
| 5-HT2A Ki | 0.36 nM | Radioligand binding (³H-ketanserin) | |
| Selectivity (5-HT2A/5-HT1A) | 300-fold | Competitive binding assays | |
| Effective dose (mice) | 0.05–1.0 mg/kg (s.c./i.p.) | NSFT, HTR |
Table 2. Common Pitfalls in Volinanserin Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
